ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of various substituents through reactions such as bromination, hydroxylation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a de-brominated indole compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate: Lacks the morpholinylmethyl and piperidinylmethyl groups.
Ethyl 5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate: Lacks the bromine atom and morpholinylmethyl group.
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate: Lacks the piperidinylmethyl group.
Uniqueness
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of both morpholinylmethyl and piperidinylmethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C28H34BrN3O4 |
---|---|
Molecular Weight |
556.5g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C28H34BrN3O4/c1-2-36-28(34)26-24(19-30-11-7-4-8-12-30)32(20-9-5-3-6-10-20)23-17-22(29)27(33)21(25(23)26)18-31-13-15-35-16-14-31/h3,5-6,9-10,17,33H,2,4,7-8,11-16,18-19H2,1H3 |
InChI Key |
HEUKVKZGBUVIBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCOCC3)O)Br)C4=CC=CC=C4)CN5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)C[NH+]3CCOCC3)[O-])Br)C4=CC=CC=C4)CN5CCCCC5 |
Origin of Product |
United States |
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